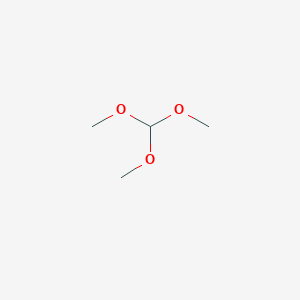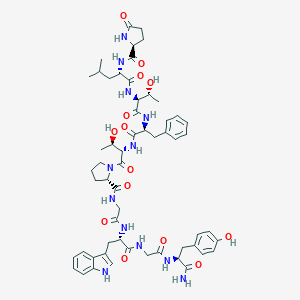
3-Fluoro-4-(trifluoromethyl)benzoic acid
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 3-Fluoro-4-(trifluoromethyl)benzoic acid often involves the strategic introduction of fluorine atoms or fluoroalkyl groups into organic molecules. For example, the synthesis of fluoro-bridged rare-earth metal-organic frameworks (RE-MOFs) from perfluoroalkyl substances demonstrates the intricate methods used to incorporate fluorine atoms into complex structures (Sheybani et al., 2023). Additionally, the creation of mesogens with thermotropic cubic phases from compounds containing perfluorinated alkoxy moieties illustrates another facet of synthesis focusing on the unique properties conferred by fluorine (Zhou, Narayanan, & Li, 2007).
Molecular Structure Analysis
The molecular structure of fluorinated compounds, including those similar to 3-Fluoro-4-(trifluoromethyl)benzoic acid, is often studied to understand the impact of fluorine on chemical behavior and stability. The role of intermolecular interactions involving organic fluorine in trifluoromethylated benzanilides highlights the significance of weak intermolecular interactions and how they influence molecular conformation and packing characteristics (Panini & Chopra, 2012).
Chemical Reactions and Properties
Fluorinated compounds exhibit unique reactivity due to the electronegative nature of fluorine. The synthesis and characterization of compounds like 3- and 4-(pentafluorosulfanyl)benzoic acid derivatives showcase the diverse chemical reactions that can be employed to modify fluorinated molecules and study their properties (Zarantonello et al., 2007).
Physical Properties Analysis
The physical properties of fluorinated compounds, such as phase behavior and thermal stability, are of considerable interest. The synthesis of new mesogens that exhibit thermotropic cubic phases provides insight into how the structural elements of fluorinated compounds affect their physical state and transitions (Zhou, Narayanan, & Li, 2007).
Chemical Properties Analysis
The chemical properties of 3-Fluoro-4-(trifluoromethyl)benzoic acid and related compounds, including reactivity, stability, and interaction with other molecules, are critical for their application in various fields. Studies on the transformation of trifluoromethyl groups into fluorocarbonyl and perfluoroacyl groups reveal the versatility of fluorinated compounds in chemical synthesis and the potential for creating novel materials (Volkonsky & Rokhlin, 1984).
Scientific Research Applications
Summary of the Application
“3-Fluoro-4-(trifluoromethyl)benzoic acid” is used in the synthesis of salicylanilide 4-(trifluoromethyl)benzoates . These compounds were assayed in vitro as potential antimycotic agents against eight fungal strains .
Methods of Application or Experimental Procedures
The synthesis of salicylanilide 4-(trifluoromethyl)benzoates is achieved via N,N′-dicyclohexylcarbodiimide coupling in dry N,N-dimethylformamide .
Results or Outcomes
The antifungal activity of these derivatives was not uniform and moulds showed a higher susceptibility with minimum inhibitory concentrations (MIC) ≥ 0.49 µmol/L than yeasts (MIC ≥ 1.95 µmol/L) .
2. Internal Standard in Ultra Trace Analysis
Summary of the Application
“3-Fluoro-4-(trifluoromethyl)benzoic acid” is used as an internal standard during the ultra trace analysis of fluorinated aromatic carboxylic acids by GC/MS method .
Methods of Application or Experimental Procedures
The compound is used as an internal standard, which means it is added to the sample in a known amount and then the sample is analyzed using GC/MS .
Results or Outcomes
The use of “3-Fluoro-4-(trifluoromethyl)benzoic acid” as an internal standard helps to improve the accuracy and precision of the GC/MS analysis .
Safety And Hazards
3-Fluoro-4-(trifluoromethyl)benzoic acid can cause skin irritation (H315) and serious eye irritation (H319) . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting the compound in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .
properties
IUPAC Name |
3-fluoro-4-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4O2/c9-6-3-4(7(13)14)1-2-5(6)8(10,11)12/h1-3H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRIHSNPFVGMAKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30350863 | |
| Record name | 3-Fluoro-4-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30350863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-(trifluoromethyl)benzoic acid | |
CAS RN |
115754-21-7 | |
| Record name | 3-Fluoro-4-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30350863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Fluoro-4-(trifluoromethyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2-Aminobenzo[D]thiazol-5-OL](/img/structure/B44870.png)




![2-Chloro-1-methyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B44884.png)